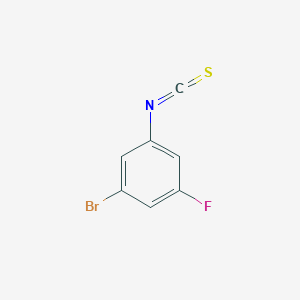
3-Bromo-5-fluorophenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluorophenylisothiocyanate: is an organic compound with the molecular formula C7H3BrFNCS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorophenylisothiocyanate typically involves the reaction of 3-Bromo-5-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction proceeds as follows:
- Dissolve 3-Bromo-5-fluoroaniline in an inert solvent.
- Add thiophosgene dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluorophenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Electrophilic Substitution: The bromine and fluorine substituents on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the compound.
Reduction: The isothiocyanate group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Thioureas, carbamates, and dithiocarbamates: from nucleophilic substitution.
Functionalized aromatic compounds: from electrophilic substitution.
Amines: from reduction reactions.
Scientific Research Applications
Chemistry: 3-Bromo-5-fluorophenylisothiocyanate is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules such as proteins and peptides. The isothiocyanate group reacts with amino groups in proteins, allowing for the labeling or cross-linking of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. It may also serve as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in target molecules, such as the amino groups in proteins. The resulting thiourea or carbamate derivatives can alter the function or structure of the target molecules, leading to various biological effects.
Molecular Targets and Pathways:
Proteins: The compound can modify proteins by reacting with lysine residues, affecting protein function and interactions.
Enzymes: It may inhibit enzyme activity by covalently modifying active site residues.
Cell Signaling Pathways: By modifying key signaling proteins, the compound can influence cellular pathways involved in growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Phenylisothiocyanate: Lacks the bromine and fluorine substituents, making it less reactive and less specific in its applications.
3-Bromo-4-fluorophenylisothiocyanate: Similar structure but different substitution pattern, which can lead to different reactivity and biological activity.
4-Bromo-5-fluorophenylisothiocyanate: Another isomer with distinct properties and applications.
Uniqueness: 3-Bromo-5-fluorophenylisothiocyanate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This substitution pattern can influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-isothiocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTJGOMDKLKYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,2S,6R,7R)-4,7-dibromotricyclo[5.2.1.0,2,6]deca-4,8-diene-3,10-dione](/img/structure/B8089004.png)
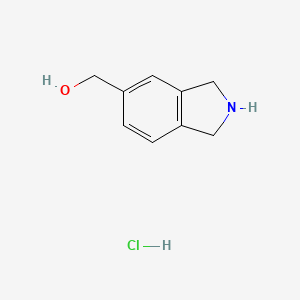
![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B8089045.png)
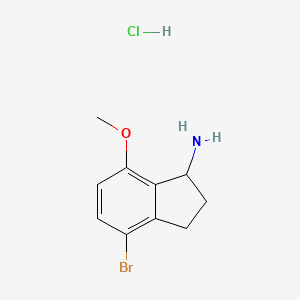
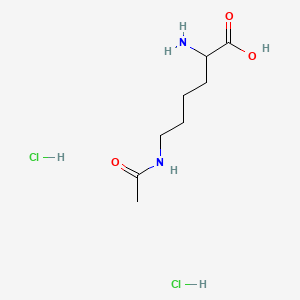
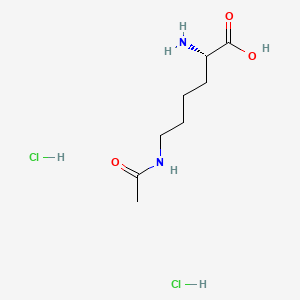
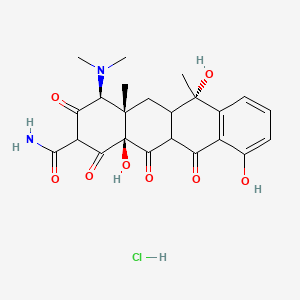
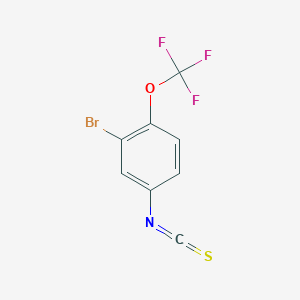
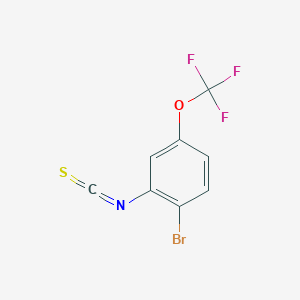
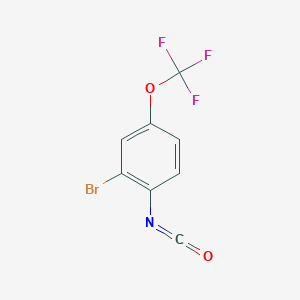

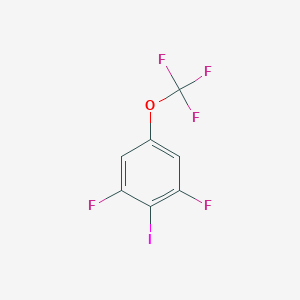
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8089116.png)
